molecular formula C6H8O3 B12369247 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2

3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2

Cat. No.: B12369247
M. Wt: 130.14 g/mol
InChI Key: UNYNVICDCJHOPO-DICFDUPASA-N
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Description

3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2, also known as Sotolon, is a chemical compound with the molecular formula C6H8O3. It is a furanone derivative and is known for its characteristic caramel-like odor. This compound is often used as a flavoring agent in the food industry due to its potent aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 typically involves the condensation of α-ketobutyric acid with acetaldehyde. This reaction is facilitated by acidic or basic catalysts and is followed by cyclization to form the furanone ring . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and yield. The process may involve continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted furanones, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to olfactory receptors, which triggers a sensory response leading to its characteristic aroma. Additionally, its metabolic pathways involve enzymatic reactions that convert it into various metabolites .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one
  • 2,3-Dimethyl-4-hydroxy-2,5-dihydrofuran-5-one
  • 3-Hydroxy-4,5-dimethyl-5H-furan-2-one

Uniqueness

3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 is unique due to its strong caramel-like odor and its stability under various conditions. Unlike some similar compounds, it has a distinct flavor profile that makes it highly valuable in the food and fragrance industries .

Properties

Molecular Formula

C6H8O3

Molecular Weight

130.14 g/mol

IUPAC Name

3-(dideuteriomethyl)-4-hydroxy-2-methyl-2H-furan-5-one

InChI

InChI=1S/C6H8O3/c1-3-4(2)9-6(8)5(3)7/h4,7H,1-2H3/i1D2

InChI Key

UNYNVICDCJHOPO-DICFDUPASA-N

Isomeric SMILES

[2H]C([2H])C1=C(C(=O)OC1C)O

Canonical SMILES

CC1C(=C(C(=O)O1)O)C

Origin of Product

United States

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